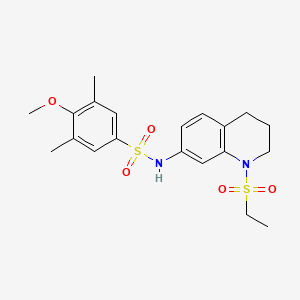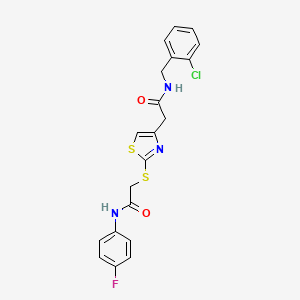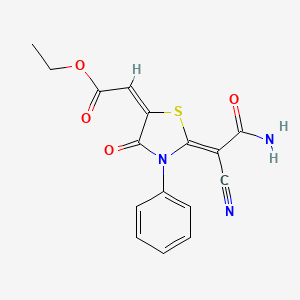
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic organic compound. This molecule is characterized by its unique structure, combining a tetrahydroquinoline core with an ethylsulfonyl and methoxy-dimethylbenzenesulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves multiple steps:
Starting Materials: : The synthesis usually begins with commercially available 1,2,3,4-tetrahydroquinoline and 4-methoxy-3,5-dimethylbenzenesulfonamide.
Step 1: : Alkylation of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Step 2: : Coupling of the resulting intermediate with 4-methoxy-3,5-dimethylbenzenesulfonamide under conditions like heating with an appropriate solvent (e.g., dimethylformamide) and catalysts.
Industrial Production Methods
Industrial-scale synthesis employs similar steps, optimized for higher yields and purity. Catalysts, reaction temperatures, and solvents are carefully controlled to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions at the tetrahydroquinoline ring.
Reduction: : Reduction can target the sulfonyl group, converting it into sulfoxide or sulfide.
Substitution: : Possible at positions on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Requires nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of quinoline N-oxides.
Reduction: : Sulfoxides and sulfides.
Substitution: : A variety of substituted quinoline and aromatic derivatives.
科学的研究の応用
This compound has found diverse applications in scientific research, including:
Chemistry
Catalysis: : Potential use as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: : Investigation of its bioactivity, potentially as an inhibitor of specific enzymes or receptors.
Drug Development: : Screening for antimicrobial, antiviral, or anti-inflammatory properties.
Industry
Material Science: : Exploration in the design of novel materials with specific electronic or optical properties.
Agriculture: : Potential use as a component in the development of agrochemicals.
作用機序
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide exerts its effects involves interaction with molecular targets. These targets could include:
Enzymes: : Inhibition or activation of enzymes involved in biochemical pathways.
Receptors: : Binding to specific receptors, altering cellular responses.
類似化合物との比較
When compared with other compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide showcases unique properties:
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Uniqueness
Ethylsulfonyl Group: : Provides specific steric and electronic effects.
Tetrahydroquinoline Core: : Enhances its bioactivity and potential interactions.
This compound, through its distinct structure and functional groups, offers a plethora of applications in scientific research and industrial settings.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVQKYJASPVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2777538.png)
![N-[(1E)-(dimethylamino)methylidene]-4-phenylpiperazine-1-carboxamide](/img/structure/B2777540.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride](/img/structure/B2777541.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2777542.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2777544.png)
![4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2777547.png)
![4-[4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2777549.png)

![3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777552.png)

![2-(6-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2777557.png)


